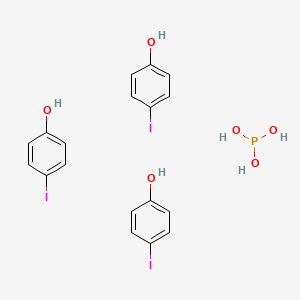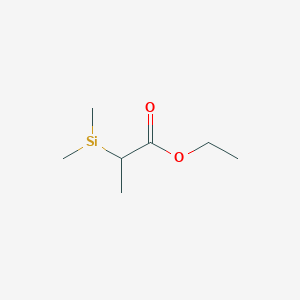![molecular formula C17H19N3O3 B14244822 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid CAS No. 478555-67-8](/img/structure/B14244822.png)
4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a diethylamino group, a hydrazinyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid typically involves multiple steps. One common method includes the reaction of acetylcoumarin with 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in the presence of concentrated sulfuric acid. This is followed by treatment with phosphorus oxychloride (POCl3) and subsequent reaction with hydrazine hydrate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to isolate the compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and hydrazinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: This compound shares a similar structure but lacks the hydrazinyl group.
4-(Diethylamino)azobenzene-2′-carboxylic acid: Another structurally related compound with different functional groups.
Uniqueness
4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
478555-67-8 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H19N3O3/c1-3-20(4-2)14-9-10-15(16(21)11-14)19-18-13-7-5-12(6-8-13)17(22)23/h5-11,21H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
UBQKJVFEDNOVCY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



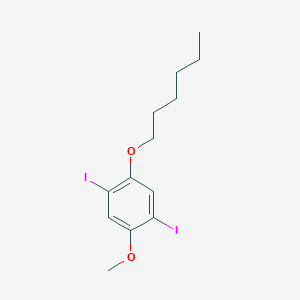
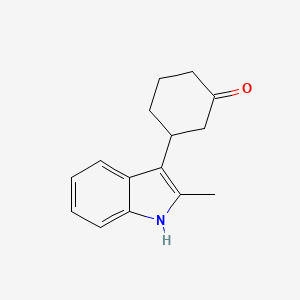
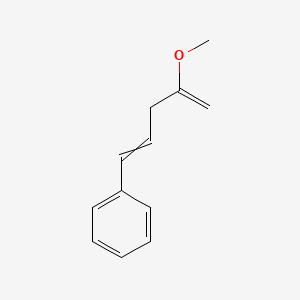

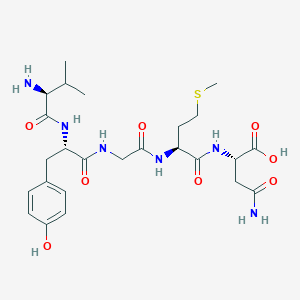
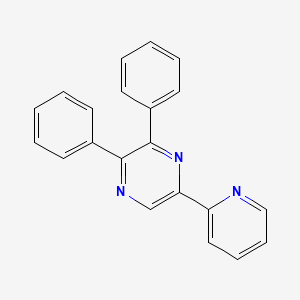
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
